1,2-Dodecanediol

Antimicrobial efficacy Cosmetic preservation Minimum inhibitory concentration

Substituting 1,2-alkanediol homologs (C8, C10) for 1,2-Dodecanediol introduces risk of under-dosing and formulation instability due to 10- to 100-fold higher MIC values. This C12 vicinal diol is the antimicrobial potency maximum of the series. Key outcomes: - 10- to 100-fold lower MIC vs. C8/C10 homologs against Staphylococcus spp. - Retains full activity in acidified systems (e.g., AHA/low-pH formulations), unlike myristic acid combinations. - Patent-identified for Malassezia-induced dandruff prophylaxis; optimal for minimal-ingredient-load 'free-from' preservative systems.

Molecular Formula C12H26O2
Molecular Weight 202.33 g/mol
CAS No. 1119-87-5
Cat. No. B074227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dodecanediol
CAS1119-87-5
Molecular FormulaC12H26O2
Molecular Weight202.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CO)O
InChIInChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12-14H,2-11H2,1H3
InChIKeyZITKDVFRMRXIJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dodecanediol (CAS 1119-87-5): Chemical Identity and Core Functional Profile for Procurement Evaluation


1,2-Dodecanediol (CAS 1119-87-5) is a C12 linear vicinal diol classified within the 1,2-alkanediol series. It is a white crystalline solid with a melting point of 56–60 °C, boiling point of 304.3 °C at 760 mmHg, density of 0.911 g/cm³, and estimated water solubility of 33.29 mg/L at 25 °C . The compound functions primarily as an antimicrobial agent with demonstrated activity against Gram-positive bacteria including Staphylococcus aureus and Staphylococcus epidermidis, and is widely utilized as a multifunctional ingredient in cosmetic and personal care preservative systems [1].

Why 1,2-Dodecanediol Cannot Be Simply Replaced by Other Chain-Length 1,2-Alkanediols


Within the 1,2-alkanediol homologous series, antimicrobial potency, cytotoxicity profile, and formulation behavior are strongly dependent on alkyl chain length [1][2]. While 1,2-octanediol (C8) and 1,2-decanediol (C10) offer bactericidal activity, they exhibit significantly higher minimum inhibitory concentration (MIC) values against target microorganisms—reportedly 10- to 100-fold less potent on a molar basis—and distinct safety profiles that preclude simple one-for-one substitution [3]. Procurement decisions that treat 1,2-alkanediols as interchangeable risk under-dosing, formulation instability, or unexpected cytotoxicity in finished products. The quantitative evidence below establishes where 1,2-dodecanediol diverges from its closest structural analogs in ways that directly impact research outcomes and formulation design.

Quantitative Differentiation Evidence: 1,2-Dodecanediol Versus C8 and C10 1,2-Alkanediol Analogs


Superior Antibacterial Potency: 10- to 100-Fold Lower MIC Versus C8 and C10 1,2-Alkanediols

1,2-Dodecanediol (C12) demonstrates antibacterial activity at concentrations 10- to 100-fold lower than those required for the shorter-chain analogs 1,2-octanediol (C8) and 1,2-decanediol (C10) against microbial targets [1][2]. This differential potency is consistent with the established chain-length dependence of antimicrobial activity in the 1,2-alkanediol series, where activity peaks at C12 [3].

Antimicrobial efficacy Cosmetic preservation Minimum inhibitory concentration

Reduced Hemolytic Activity: 1,2-Dodecanediol Exhibits 6.6× Lower Membrane Disruption Than 1-Dodecanol

In a direct comparative study of human erythrocyte hemolysis, 1,2-dodecanediol demonstrated a 50% hemolysis concentration (HC50) of 99 μM, compared to 15 μM for 1-dodecanol—the corresponding mono-alcohol analog—representing a 6.6-fold reduction in hemolytic activity [1][2]. Within the 1,2-alkanediol series, the C12 chain length corresponds to peak hemolytic activity among glycols, yet remains substantially below that of the parent 1-alkanol.

Cytotoxicity Membrane disruption Safety profiling

C12 Chain Length Optimization Balances Antimicrobial Potency and Cytotoxicity

The antibacterial activity of 1,2-alkanediols against Staphylococcus aureus and S. epidermidis is chain-length dependent, with detectable activity beginning at C6 and reaching maximal potency at C12 [1]. Parallel cytotoxicity assessments indicate that cytotoxicity (IC50) increases with increasing alkane chain length, with IC50 values for the 1,2-alkanediol series ranging between 0.006% and 0.284% (w/v) [2]. This dual chain-length dependence positions 1,2-dodecanediol at the apex of the efficacy curve.

Structure-activity relationship Safety-efficacy tradeoff Chain-length optimization

Antimycobacterial Activity: MIC of 12.5 μg/mL Against Mycobacterium tuberculosis

Derivatives synthesized from 1,2-dodecanediol demonstrated antitubercular activity with MIC values of 12.5 μg/mL against Mycobacterium tuberculosis, while the most active derivative in the series (compound 3) achieved an MIC of 6.25 μg/mL [1]. A parallel series derived from 1,2-tetradecanediol (C14) produced compounds with comparable activity profiles, with the most active compounds also exhibiting MIC values of 6.25 μg/mL [1].

Antitubercular activity Mycobacterium tuberculosis Drug discovery

Formulation Compatibility: Preserved Activity in Mixed Antimicrobial Systems

In mixed antimicrobial systems, 1,2-dodecanediol combined with lactic acid retained antibacterial activity comparable to the 1,2-dodecanediol monomeric system [1]. However, the combination with myristic acid resulted in inhibited antimicrobial activity against S. epidermidis, due to myristic acid's selective antimicrobial activity against S. aureus in the mixed system [1]. These formulation-specific interactions establish that not all co-ingredient combinations preserve the compound's intended antimicrobial performance.

Formulation stability Mixed preservative systems Synergy evaluation

Evidence-Backed Application Scenarios for 1,2-Dodecanediol (CAS 1119-87-5) Selection


Cosmetic Preservative Systems Requiring Low-Use-Level Antimicrobial Efficacy

Based on the 10- to 100-fold lower MIC values of 1,2-dodecanediol compared to C8 and C10 1,2-alkanediols [1][2], this compound is optimally suited for preservative-boosting applications where minimal ingredient loading is mandated—such as in 'free-from' formulations (paraben-free, formaldehyde-donor-free) or products targeting sensitive skin populations. The C12 chain length's position at the apex of the antimicrobial potency curve for the 1,2-alkanediol series [3] enables effective preservation at concentrations that minimize formulation cost and potential irritation risk.

Formulations Requiring Compatibility with Lactic Acid-Based Preservation

The demonstrated retention of full antibacterial activity when 1,2-dodecanediol is combined with lactic acid [4] supports its selection in acidified preservative systems, such as those utilizing AHA (alpha-hydroxy acid) components or low-pH formulations. This compatibility profile contrasts with the documented activity inhibition observed with myristic acid combinations [4], providing formulators with specific co-ingredient selection guidance that is not available for other 1,2-alkanediol homologs.

Antimicrobial Research Requiring Chain-Length SAR Reference Compounds

The well-characterized chain-length dependence of 1,2-dodecanediol's antimicrobial activity—from inactive C4 through maximally active C12 [3]—positions this compound as an essential reference standard in structure-activity relationship (SAR) studies of membrane-active antimicrobial agents. For researchers investigating the relationship between alkyl chain lipophilicity, membrane disruption, and selective antimicrobial activity, the C12 homolog represents the potency maximum against Staphylococcus spp. within the 1,2-alkanediol series.

Dermatological Preparations for Malassezia-Associated Conditions

Patent literature explicitly identifies C10–C14 1,2-alkanediols—specifically including 1,2-dodecanediol—as active agents for the prophylaxis and treatment of Malassezia-induced dandruff formation [5]. This defined application scope distinguishes 1,2-dodecanediol from shorter-chain 1,2-alkanediols (C8 and below), which are not claimed for this indication, and from longer-chain homologs (>C14), which face increasing formulation solubility constraints.

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